molecular formula C12H16N4 B6497308 {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1247188-07-3

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B6497308
CAS No.: 1247188-07-3
M. Wt: 216.28 g/mol
InChI Key: KVWFAXRKVNGUTM-UHFFFAOYSA-N
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Description

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methanamine group and a phenyl group with an isopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

    Reactants: An azide and an alkyne

    Catalyst: Copper(I) ions (CuSO4 and sodium ascorbate)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
  • 1-[3-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol
  • 1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

IUPAC Name

[1-(3-propan-2-ylphenyl)triazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9(2)10-4-3-5-12(6-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWFAXRKVNGUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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